Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate
Overview
Description
Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates This compound is characterized by the presence of a phenoxy group attached to an acetate moiety, with a sulfamoyl group linked to a phenylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 4-acetoxyphenoxyacetate.
Introduction of the Sulfamoyl Group: The next step involves the reaction of ethyl 4-acetoxyphenoxyacetate with phenylethylamine and chlorosulfonic acid to introduce the sulfamoyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halide or amine-substituted phenoxyacetates.
Scientific Research Applications
Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxyacetate moiety may also play a role in modulating the compound’s biological effects by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate can be compared with other similar compounds, such as:
Ethyl 2-[4-(acetylamino)phenoxy]acetate: This compound has an acetylamino group instead of a sulfamoyl group, which may result in different biological activities.
Ethyl 2-[4-(2-furylmethylsulfamoyl)phenoxy]acetate: The presence of a furylmethyl group instead of a phenylethyl group can alter the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-2-23-18(20)14-24-16-8-10-17(11-9-16)25(21,22)19-13-12-15-6-4-3-5-7-15/h3-11,19H,2,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJRPVASEPMCTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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